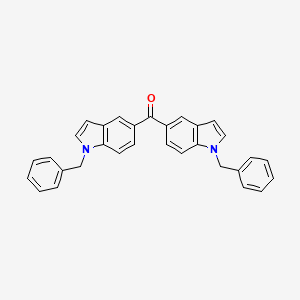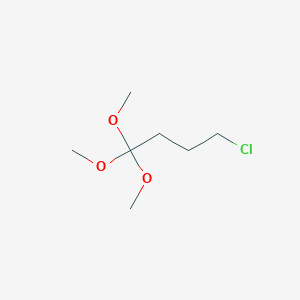
4-Chloro-1,1,1-trimethoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,1,1-trimethoxybutane is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group and three methoxy groups attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-1,1,1-trimethoxybutane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with hydrogen chloride in the presence of iron filler in a reinforced pipeline reactor . This process involves forced circulation reaction and reduced pressure rectification to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high material utilization rates and minimal waste generation. The use of advanced reactors and purification techniques helps in achieving high product yields and purity .
化学反应分析
Types of Reactions
4-Chloro-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butane derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.
科学研究应用
4-Chloro-1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-Chloro-1,1,1-trimethoxybutane involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
相似化合物的比较
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar in structure but with a shorter carbon chain.
4-Chloro-1,1,1-trimethoxypropane: Similar structure with a different carbon chain length.
Uniqueness
4-Chloro-1,1,1-trimethoxybutane is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it valuable in different scientific and industrial applications .
属性
分子式 |
C7H15ClO3 |
|---|---|
分子量 |
182.64 g/mol |
IUPAC 名称 |
4-chloro-1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15ClO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 |
InChI 键 |
SNTPYFDTRCOGJX-UHFFFAOYSA-N |
规范 SMILES |
COC(CCCCl)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


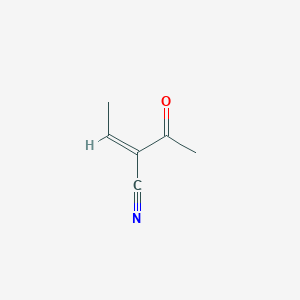
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
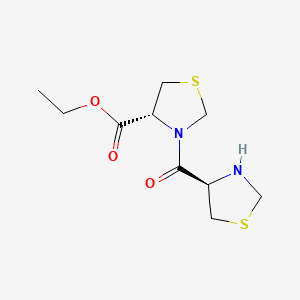
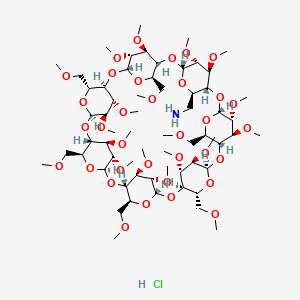
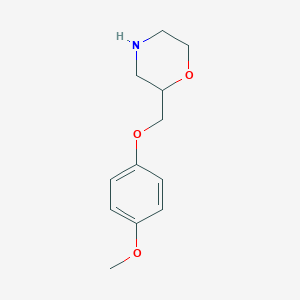
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
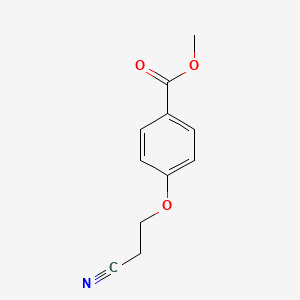
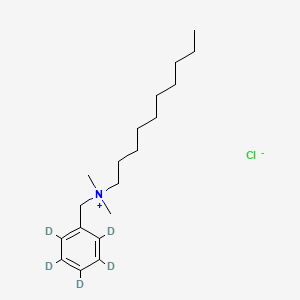
![(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
